

# A Comparative Guide to α7 nAChR Agonists: AZD0328 vs. SSR180711

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Compound of Interest		
Compound Name:	AZD0328	
Cat. No.:	B1665928	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent  $\alpha 7$  nicotinic acetylcholine receptor (nAChR) agonists: **AZD0328** and SSR180711. The information presented is collated from preclinical studies to assist researchers in evaluating these compounds for therapeutic development, particularly in the context of cognitive and neurological disorders.

At a Glance: Kev Differences

Feature	AZD0328	SSR180711
Agonist Type	Full Agonist	Partial Agonist
Potency (Human α7)	High (Ki ≈ 3.0 nM)	High (Ki ≈ 14 nM)[1]
Selectivity	High selectivity over other nAChRs, but equipotent at 5-HT3 receptors[2]	High selectivity for α7 nAChRs
Reported In Vivo Effects	Enhances cortical dopamine release, improves learning and attention[1]	Increases acetylcholine and dopamine release, enhances episodic memory[3][4]
Development Status	Investigational	Investigational



#### **Quantitative Data Comparison**

The following tables summarize the key quantitative parameters for **AZD0328** and SSR180711 based on available preclinical data.

Table 1: Receptor Binding Affinity (Ki. nM)

Compound	Human α7 nAChR	Rat α7 nAChR	Human 5-HT3A	Rat α4β2 nAChR
AZD0328	3.0	4.7	12	140
SSR180711	14[1]	22[1]	-	>10,000

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50 and Intrinsic Activity)

Compound	Species/Syste m	EC50	Intrinsic Activity	Agonist Type
AZD0328	Human α7 (Xenopus oocytes)	338 nM	65%	Partial Agonist
Rat α7	150 nM	61%	Partial Agonist	_
Human α7	2.9 μM (whole cell current)	101% (vs ACh) [2]	Full Agonist[2]	
SSR180711	Human α7 (Xenopus oocytes)	4.4 μM[3]	51%[3]	Partial Agonist[3]
Human α7 (GH4C1 cells)	0.9 μM[3]	36%[3]	Partial Agonist[3]	

EC50 represents the concentration for 50% of maximal response. Intrinsic activity is relative to a full agonist (e.g., Acetylcholine). Note that one source describes **AZD0328** as a full agonist[2], while another describes it as a partial agonist.



**Table 3: Pharmacokinetic Parameters** 

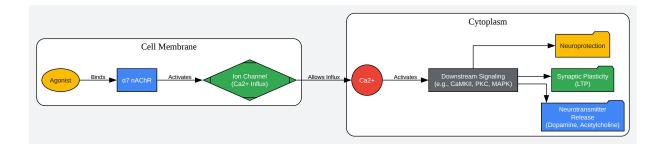
Compoun d	Species	Route	Tmax	Cmax	Half-life (t1/2)	Bioavaila bility (F)
AZD0328	Rat	Oral	2 hours (for peak dopamine release)[1]	-	-	CNS Penetrant[ 2]
SSR18071 1	Mouse	p.o.	-	-	-	Rapid brain penetration (ID50=8 mg/kg)[1]
Rat	i.p.	-	-	-	Rapid brain penetration	

Data for a direct comparative pharmacokinetic profile is limited. The table reflects available information.

## Signaling Pathways and Experimental Workflows α7 nAChR Signaling Pathway

Activation of the  $\alpha$ 7 nAChR, a ligand-gated ion channel, leads to an influx of cations, most notably Ca2+. This increase in intracellular calcium triggers downstream signaling cascades implicated in neurotransmitter release, synaptic plasticity, and neuroprotection.





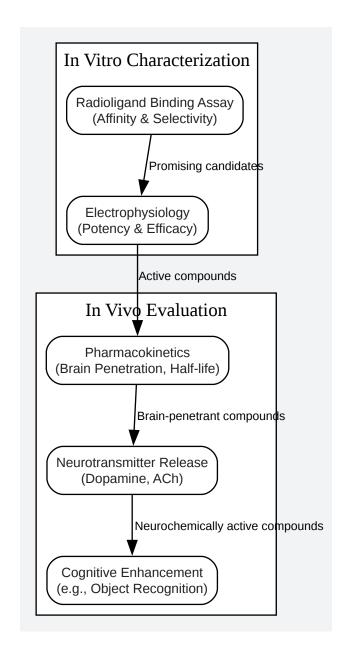
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 $\alpha 7$  nAChR activation and downstream signaling.

## **Experimental Workflow: Agonist Evaluation**

The evaluation of novel  $\alpha 7$  nAChR agonists typically follows a multi-step process from in vitro characterization to in vivo efficacy models.





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Typical workflow for  $\alpha$ 7 nAChR agonist evaluation.

### Logical Comparison: AZD0328 vs. SSR180711

This diagram highlights the key distinguishing features between the two agonists.





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#### References

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